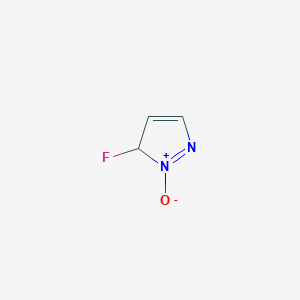![molecular formula C16H16N2O B12636274 1-[2-(Hex-1-yn-1-yl)hydrazinylidene]naphthalen-2(1H)-one CAS No. 922138-97-4](/img/structure/B12636274.png)
1-[2-(Hex-1-yn-1-yl)hydrazinylidene]naphthalen-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(Hex-1-yn-1-yl)hydrazinylidene]naphthalen-2(1H)-one is a complex organic compound that features a naphthalene core substituted with a hydrazinylidene group and a hexynyl chain
Méthodes De Préparation
The synthesis of 1-[2-(Hex-1-yn-1-yl)hydrazinylidene]naphthalen-2(1H)-one typically involves the reaction of naphthalen-2-one with a hydrazine derivative. One common method includes the diazotization of 2-amino-4-chlorophenol followed by a coupling reaction with naphthol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-[2-(Hex-1-yn-1-yl)hydrazinylidene]naphthalen-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the hydrazinylidene group, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.
Applications De Recherche Scientifique
1-[2-(Hex-1-yn-1-yl)hydrazinylidene]naphthalen-2(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the production of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism by which 1-[2-(Hex-1-yn-1-yl)hydrazinylidene]naphthalen-2(1H)-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydrazinylidene group can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar compounds include other hydrazinylidene derivatives and naphthalene-based molecules. For example:
1-[2-(5-chloro-2-hydroxyphenyl)hydrazinylidene]naphthalen-2(1H)-one: Similar structure but with a chloro and hydroxy substitution.
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: Features a triazole ring and phosphonate group. The uniqueness of 1-[2-(Hex-1-yn-1-yl)hydrazinylidene]naphthalen-2(1H)-one lies in its hexynyl chain, which imparts distinct chemical and physical properties compared to other similar compounds.
Propriétés
Numéro CAS |
922138-97-4 |
|---|---|
Formule moléculaire |
C16H16N2O |
Poids moléculaire |
252.31 g/mol |
Nom IUPAC |
1-(hex-1-ynyldiazenyl)naphthalen-2-ol |
InChI |
InChI=1S/C16H16N2O/c1-2-3-4-7-12-17-18-16-14-9-6-5-8-13(14)10-11-15(16)19/h5-6,8-11,19H,2-4H2,1H3 |
Clé InChI |
IILQPKWADQVBON-UHFFFAOYSA-N |
SMILES canonique |
CCCCC#CN=NC1=C(C=CC2=CC=CC=C21)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(11S,12R,16S)-11-(4-chlorobenzoyl)-14-(4-methoxyphenyl)-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12636193.png)
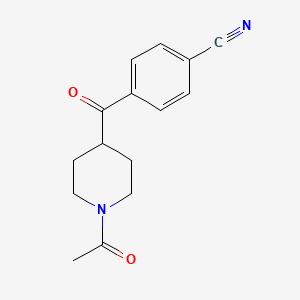
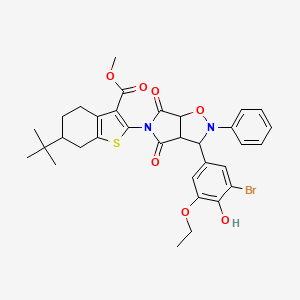
![(4r)-2-Amino-1,3',3'-Trimethyl-7'-(Pyrimidin-5-Yl)-3',4'-Dihydro-2'h-Spiro[imidazole-4,1'-Naphthalen]-5(1h)-One](/img/structure/B12636202.png)
![6-Chloro-5-[(3,5-dimethylphenyl)sulfanyl]-1H-indazole-4,7-dione](/img/structure/B12636203.png)
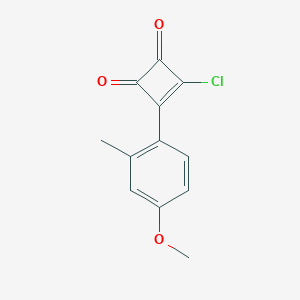

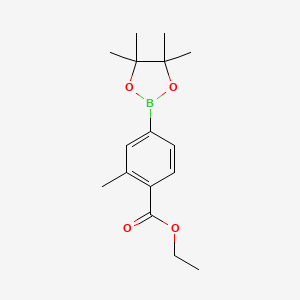
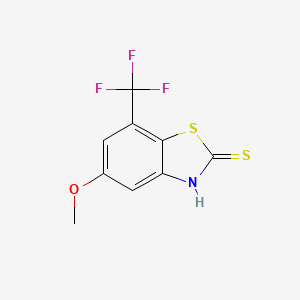

![N-Hydroxy-N~3~-{3-[methyl(phenyl)amino]propyl}-beta-alaninamide](/img/structure/B12636244.png)
![8-Isoquinolinecarboxamide,N-[4-chloro-3-(trifluoromethyl)phenyl]-1,2,3,4,4a,7,8,8a-octahydro-1-oxo-2-(phenylmethyl)-,(4aR,8S,,8aR)-](/img/structure/B12636261.png)
![({2-[4-(Morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethoxy}methyl)phosphonic acid](/img/structure/B12636262.png)
